2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide
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Overview
Description
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a methyl and nitro group, and an acetamide group linked to a pyridine ring. Its unique structure makes it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 5-methyl-3-nitro-1H-pyrazole is formed by reacting hydrazine with 3-methyl-2,4-pentanedione in the presence of a nitrating agent.
Acetamide Formation: The acetamide group is introduced by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Pyridine Substitution: Finally, the pyridine ring is attached through a nucleophilic substitution reaction, where the acetamide derivative reacts with 2-bromopyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(5-Methyl-3-amino-pyrazol-1-yl)-N-pyridin-2-yl-acetamide.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetic acid and corresponding amine.
Scientific Research Applications
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit the activity of key enzymes, leading to the suppression of inflammatory responses or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide: Similar structure but with a hydrazide group instead of an acetamide group.
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid: Contains a carboxylic acid group instead of an acetamide group.
Uniqueness
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-pyridin-2-yl-acetamide is unique due to its combination of a pyrazole ring with a nitro group and a pyridine-linked acetamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-8-6-10(16(18)19)14-15(8)7-11(17)13-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEHKIUGPXTYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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